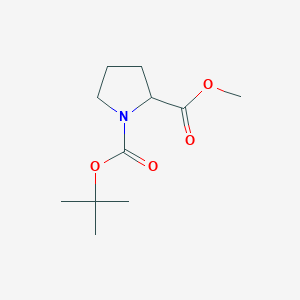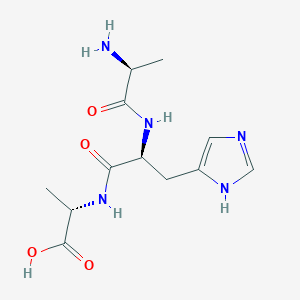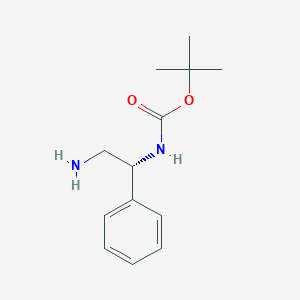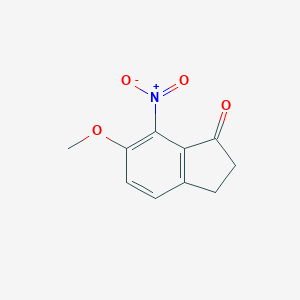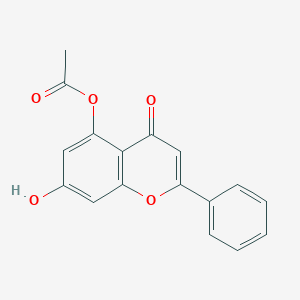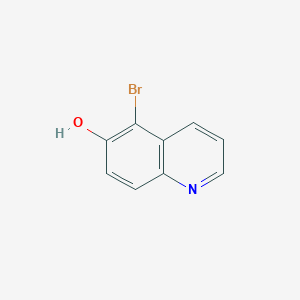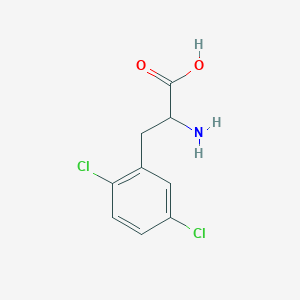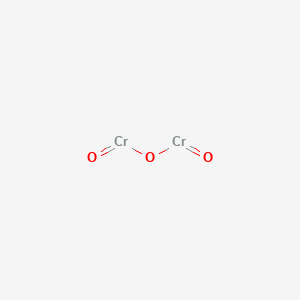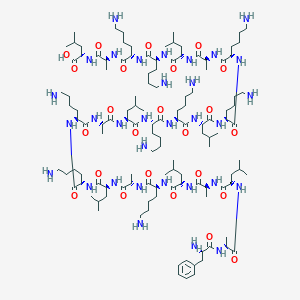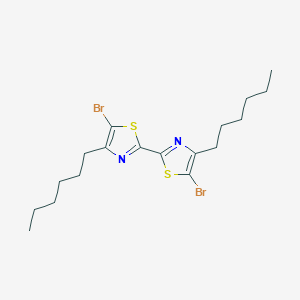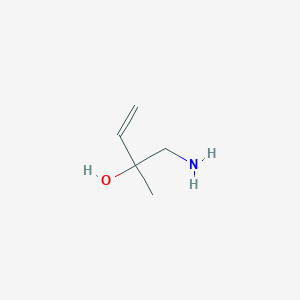
1-Amino-2-methylbut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methylbut-3-en-2-ol, also known as AMB, is a compound that has been studied extensively in the scientific community due to its potential applications in various fields. AMB is a versatile compound that can be used in the synthesis of a variety of molecules, including pharmaceuticals, food additives, and fragrances. Additionally, AMB has been studied for its potential use in the treatment of various diseases, including cancer.
Detailed Synthesis Method
Starting Materials
Acrolein, 2-methyl-2-butene, Ammonia, Hydrogen gas, Palladium catalyst, Sodium borohydride, Methanol
Reaction
Step 1: Acrolein is reacted with 2-methyl-2-butene in the presence of a palladium catalyst and hydrogen gas to yield 3-hydroxy-2-methylbutanal, Step 2: The resulting aldehyde is reduced to the corresponding alcohol using sodium borohydride as the reducing agent, Step 3: The alcohol is then treated with ammonia in methanol to yield the target compound, 1-Amino-2-methylbut-3-en-2-ol
Scientific Research Applications
1-Amino-2-methylbut-3-en-2-ol has been studied extensively in the scientific community due to its potential applications in various fields. For example, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the treatment of various diseases, including cancer. Additionally, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the synthesis of various molecules, including pharmaceuticals, food additives, and fragrances.
Mechanism Of Action
The mechanism of action of 1-Amino-2-methylbut-3-en-2-ol is not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol are not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect. Additionally, 1-Amino-2-methylbut-3-en-2-ol may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments include its low cost and availability, as well as its high reactivity. Additionally, 1-Amino-2-methylbut-3-en-2-ol is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments. For example, 1-Amino-2-methylbut-3-en-2-ol is highly volatile, making it difficult to store for long periods of time. Additionally, 1-Amino-2-methylbut-3-en-2-ol is highly reactive, making it difficult to handle safely in the laboratory.
Future Directions
The potential future directions for 1-Amino-2-methylbut-3-en-2-ol include further research into its potential therapeutic applications, as well as its potential use in the synthesis of various molecules. Additionally, further research into the biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis methods of 1-Amino-2-methylbut-3-en-2-ol may lead to more efficient and cost-effective production methods. Finally, further research into the safety and toxicity of 1-Amino-2-methylbut-3-en-2-ol may lead to the development of new and improved safety protocols for laboratory experiments.
properties
IUPAC Name |
1-amino-2-methylbut-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLKTYBQGWVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylbut-3-en-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

